2-Ethyl-6-methoxynicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

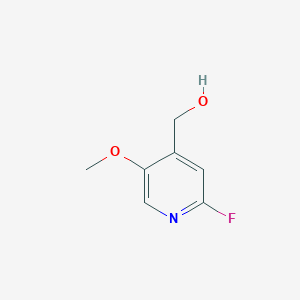

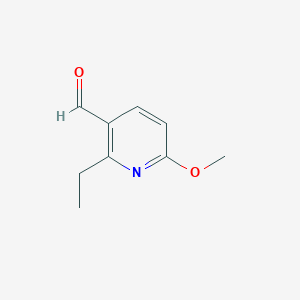

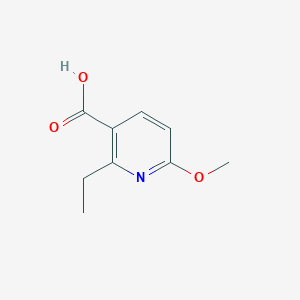

2-Ethyl-6-methoxynicotinic acid is a chemical compound with the CAS Number: 1256805-08-9 . It has a molecular weight of 181.19 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11NO3/c1-3-7-6 (9 (11)12)4-5-8 (10-7)13-2/h4-5H,3H2,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 181.19 , and its IUPAC name is this compound .Scientific Research Applications

Analytical Methods for Antioxidant Activity

"2-Ethyl-6-methoxynicotinic acid" has been implicated in studies focusing on the development and optimization of analytical methods used to determine antioxidant activity. Techniques such as the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH ([2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl]) tests, which are central to assessing the antioxidant capacity of various substances, rely on the principles of electron transfer to quantify the scavenging activity of antioxidants against radical cations and radicals, respectively. These methods, critical for the evaluation of antioxidant activity in food engineering, medicine, and pharmacy, highlight the chemical's relevance in facilitating reliable, reproducible analytical practices in antioxidant research (I. Munteanu & C. Apetrei, 2021).

Antioxidant Capacity Reaction Pathways

Research on "this compound" has also contributed to elucidating the reaction pathways underlying antioxidant capacity assays, specifically the ABTS/potassium persulfate decolorization assay. These pathways involve the formation of coupling adducts with ABTS radical cations by some antioxidants, a reaction that significantly influences the total antioxidant capacity measurement. Understanding these mechanisms is crucial for interpreting the assay results accurately and for evaluating the comparative antioxidant capacity of different substances (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).

Safety and Hazards

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Ethyl-6-methoxynicotinic acid in animal models .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Properties

IUPAC Name |

2-ethyl-6-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHHRFKVQVVHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)